molecular formula C10H11ClO3 B15133141 8-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

8-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

Cat. No.: B15133141
M. Wt: 214.64 g/mol
InChI Key: SMUQFQQNMDQUDF-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a chemical compound with a complex structure that includes a chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
  • 6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde
  • 6-Fluorochromone-3-carboxaldehyde

Uniqueness

8-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique chromene ring system and specific functional groups make it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

8-chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

InChI

InChI=1S/C10H11ClO3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h4-5,7-8,10H,1-3H2

InChI Key

SMUQFQQNMDQUDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1)Cl)OC=C(C2=O)C=O

Origin of Product

United States

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